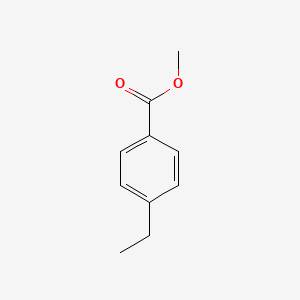
3-羧基-1,4-二甲基-1H-吡咯-2-乙酸
描述
Synthesis Analysis
The synthesis of derivatives of pyrrole-2-carboxylic acid, closely related to 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid, often involves innovative methodologies that enable the formation of complex molecular structures. A notable method reported involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, offering a direct synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives (Alizadeh et al., 2008).
Molecular Structure Analysis
Spectral analysis and structural elucidation through experimental studies and quantum chemical calculations provide insights into the molecular structure of pyrrole derivatives. For instance, ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was studied, revealing detailed information on molecular vibrations, charge transfers, and the formation of dimers through hydrogen bonding interactions, emphasizing the complex structure of these molecules (Rawat & Singh, 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives demonstrate a range of reactivity and interaction patterns. For example, electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione highlight the reactivity of the pyrrole ring under various conditions, leading to the synthesis of products with substitution at specific positions on the ring (Tsupak et al., 1994).
Physical Properties Analysis
The physical properties of pyrrole derivatives, including their spectral characteristics and solubility, are crucial for understanding their behavior in different environments. Research into the spectral properties and structural elucidation of pyrrole hydrazide–hydrazones, for example, provides valuable data on their absorption spectra and the effects of intramolecular hydrogen bonding on their physical properties (Rawat & Singh, 2014).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives are defined by their reactivity, which can be influenced by the presence of functional groups and the molecular structure. Studies on the synthesis and reactions of these compounds, such as the formation of dimers and the involvement in resonance-assisted hydrogen bonding, shed light on their chemical behavior and potential applications in synthesis and materials science (Rawat & Singh, 2014).
科学研究应用
合成新化合物
3-羧基-1,4-二甲基-1H-吡咯-2-乙酸及其衍生物被用于合成新的具有药理学意义的化合物。例如,使用相关的吡咯化合物作为N-酰化试剂,合成了具有潜在药理活性的1H-1-吡咯基甲酰胺(Bijev, Prodanova, & Nankov, 2003)。
结构和光谱分析
这些化合物在结构和光谱研究中也具有价值。例如,通过从头算计算研究甲酸二聚体、乙酸、甲酰胺和吡咯-2-羧酸,揭示了这些体系中氢键性质的见解(Góra, Grabowski, & Leszczynski, 2005)。
反应性和相互作用分析
对吡咯衍生物的反应性和相互作用能量的研究,例如合成和分析类似乙酰基-4-[(苯甲酰)-肼甲基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯的化合物,对于理解它们的化学性质和潜在应用至关重要(Singh, Kumar, Tiwari, & Rawat, 2013)。
农业应用
对吡咯衍生物的衍生物的研究,例如芳基丙烯酰基吡咯羧酸,揭示了它们作为谷物作物种子生长促进因子的潜力,展示了它们在农业领域的适用性(Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019)。
抗氧化活性
一些吡咯衍生物,例如从涉及吡咯-2-羧酸的反应中合成的化合物,显示出有希望的抗氧化活性,这可能对制药或营养保健应用产生影响(Zaki, Kamal El‑Dean, Mickey, Marzouk, & Ahmed, 2017)。
抗微生物特性
从吡咯-2-羧酸衍生的化合物,如一些新型(E)-甲基-2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸酯衍生物,已被合成并评估其抗微生物活性,表明它们在开发新的抗微生物剂方面具有潜力(Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019)。
安全和危害
未来方向
作用机制
Mode of Action
It’s known that many pyrrole derivatives exhibit diverse biological activities, suggesting that they may interact with a variety of biological targets .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biological activities, indicating that they may influence multiple biochemical pathways .
属性
IUPAC Name |
2-(carboxymethyl)-1,4-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5-4-10(2)6(3-7(11)12)8(5)9(13)14/h4H,3H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASPXTNRUAOAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186986 | |
| Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
CAS RN |
33369-45-8 | |
| Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



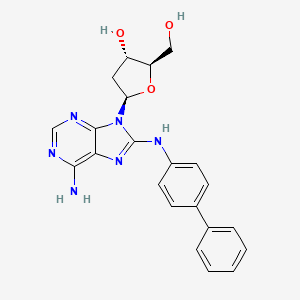



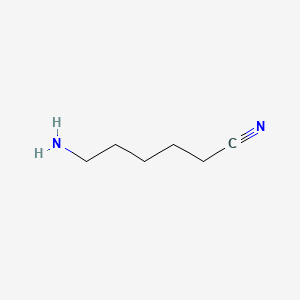
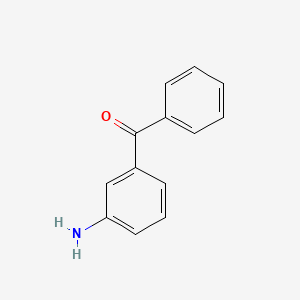
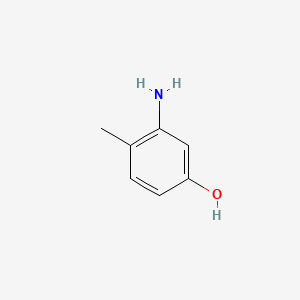
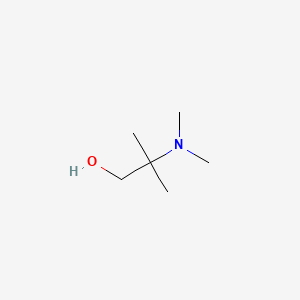
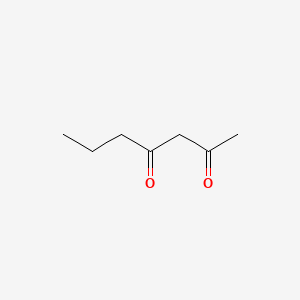
![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)
